N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a useful research compound. Its molecular formula is C26H25N3O4 and its molecular weight is 443.503. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds derived from quinazoline and related structures have been synthesized and tested for their antimicrobial and antifungal properties. For instance, derivatives synthesized through reactions involving specific acetamides have shown promising antibacterial and antifungal activities against a range of pathogens including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and fungi like Candida albicans, Aspergillus niger, among others (Desai, Shihora, & Moradia, 2007).
Analgesic and Anti-inflammatory Activities
Certain quinazolinyl acetamides have been identified for their analgesic and anti-inflammatory properties. These compounds were synthesized and evaluated for their effects, demonstrating significant analgesic and anti-inflammatory activities, potentially offering new avenues for therapeutic agents (Alagarsamy et al., 2015).
Antitumor Activity
Novel quinazolinone analogues have been designed, synthesized, and assessed for their in vitro antitumor activities. Some of these compounds exhibited significant broad-spectrum antitumor activities, highlighting their potential in cancer therapy research (Al-Suwaidan et al., 2016).
Molecular Docking Studies
The molecular docking studies of certain quinazolinone derivatives have been performed to understand their interaction with biological targets. These studies provide insights into the binding affinities and potential inhibitory activities of these compounds against specific proteins or enzymes, aiding in the design of more effective therapeutic agents (El-Azab et al., 2016).
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c1-17(19-13-14-22(32-2)23(15-19)33-3)27-24(30)16-29-21-12-8-7-11-20(21)25(28-26(29)31)18-9-5-4-6-10-18/h4-15,17H,16H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTUXVSUOHZVHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.